Thiophosgene

Catalog No.
S597630
CAS No.
463-71-8
M.F
CSCl2
CCl2S
M. Wt
114.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophosgene

CAS Number

463-71-8

Product Name

Thiophosgene

IUPAC Name

thiocarbonyl dichloride

Molecular Formula

CSCl2
CCl2S

Molecular Weight

114.98 g/mol

InChI

InChI=1S/CCl2S/c2-1(3)4

InChI Key

ZWZVWGITAAIFPS-UHFFFAOYSA-N

SMILES

C(=S)(Cl)Cl

solubility

Insoluble in water, soluble in ethanol and ethyl ethe

Synonyms

Carbon Chlorosulfide; Carbon Dichloride Sulfide; Carbonyl Sulfide Dichloride; Dichlorothiocarbonyl; Dichlorothioformaldehyde; Thiocarbonic Dichloride; Thiocarbonyl Chloride; Thiocarbonyl Dichloride;

Canonical SMILES

C(=S)(Cl)Cl

The exact mass of the compound Thiophosgene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, soluble in ethanol and ethyl ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Thiophosgene (CSCl2) is a highly electrophilic, planar molecule and the definitive reagent for introducing thiocarbonyl (C=S) groups into organic scaffolds. As a dense, red liquid, it is primarily procured for the direct, single-step synthesis of isothiocyanates, thioureas, and cyclic thionocarbonates from amines and diols [1]. Unlike bulkier or multi-step sulfur-transfer reagents, thiophosgene offers unparalleled atom economy and unhindered reactivity, making it a critical raw material for the industrial-scale manufacturing of agrochemicals, anthelmintic APIs, and complex stereospecific olefins [2]. While its toxicity requires stringent handling protocols, its synthetic efficiency, low cost at scale, and minimal organic byproduct generation make it a highly effective reagent for high-throughput and commercial-scale thiocarbamoylation workflows.

Attempting to substitute thiophosgene with safer or cheaper alternatives often introduces severe process inefficiencies. Carbon disulfide (CS2) is a low-cost substitute but cannot form isothiocyanates directly; it requires a multi-step sequence involving dithiocarbamate formation followed by the addition of a stoichiometric desulfurizing agent (such as tosyl chloride or toxic heavy metals), which complicates downstream purification[1]. Conversely, solid surrogates like 1,1'-thiocarbonyldiimidazole (TCDI) are safer to handle but suffer from poor atom economy, generating two equivalents of solid imidazole per reaction that must be removed via aqueous extraction or chromatography [2]. Furthermore, TCDI often exhibits sluggish kinetics with sterically hindered or deactivated amines, leading to incomplete conversions and product degradation that thiophosgene effortlessly avoids.

Atom Economy and Downstream Purification Efficiency

While 1,1'-thiocarbonyldiimidazole (TCDI) is frequently utilized as a bench-scale surrogate, it suffers from poor atom economy and generates two equivalents of imidazole per reaction. In contrast, thiophosgene (MW 114.98 g/mol) is a highly atom-economical thiocarbonyl transfer reagent that releases only volatile hydrogen chloride as a byproduct, which is easily neutralized or scrubbed [1]. This eliminates the need for complex aqueous extractions or chromatography to remove solid heterocyclic byproducts, providing a measurable advantage for industrial-scale manufacturing.

Evidence DimensionByproduct mass and removal method
Target Compound Data72.9 g/mol byproduct (2x HCl); removed via gas scrubbing
Comparator Or Baseline136.2 g/mol byproduct (2x Imidazole) from TCDI; requires extraction
Quantified Difference46% lower byproduct mass with zero solid organic waste generation
ConditionsStoichiometric thiocarbonyl transfer reactions

Eliminating stoichiometric organic byproducts drastically reduces solvent use and purification bottlenecks during large-scale procurement and manufacturing.

Single-Step Isothiocyanate Synthesis vs. Multi-Step CS2 Protocols

Carbon disulfide (CS2) is a common bulk alternative for isothiocyanate synthesis, but it fundamentally requires a multi-step sequence: initial formation of a dithiocarbamate salt followed by the addition of a stoichiometric desulfurizing agent (such as tosyl chloride, DCC, or heavy metal salts) [1]. Thiophosgene directly converts primary amines to isothiocyanates in a single step under biphasic or mild basic conditions. This reduces reactor time, eliminates the procurement of secondary coupling reagents, and prevents the formation of complex sulfurous waste streams.

Evidence DimensionSynthetic step count and reagent burden
Target Compound Data1 step; requires only base (e.g., NaHCO3)
Comparator Or Baseline2 steps; requires CS2, base, plus a stoichiometric desulfurizing agent
Quantified DifferenceEliminates 1 synthetic step and 1 stoichiometric coupling reagent
ConditionsStandard conversion of primary amines to isothiocyanates

Reducing step count and eliminating secondary desulfurizing agents lowers overall bill-of-materials (BOM) costs and simplifies supply chain logistics.

Superior Reactivity for Complex API Intermediates

For complex or sterically hindered amines, such as deactivated anilines or bulky API precursors, solid surrogates like TCDI often exhibit sluggish kinetics, leading to incomplete conversion or product decomposition. In comparative syntheses of complex heterocyclic precursors (e.g., benzothiazole and coumarin derivatives), thiophosgene achieved near-quantitative yields rapidly, whereas TCDI yielded significantly lower conversion due to competitive side reactions and incomplete thiocarbamoylation [1]. The unhindered, planar structure of thiophosgene ensures rapid electrophilic attack even on highly deactivated substrates.

Evidence DimensionConversion yield for deactivated/hindered amines
Target Compound Data98% yield in short reaction times
Comparator Or Baseline<20% yield with TCDI due to incomplete reaction
Quantified Difference>4-fold increase in yield for complex deactivated substrates
ConditionsIsothiocyanation of complex heterocyclic amines at room temperature

Guarantees high yields and prevents the loss of expensive, late-stage synthetic intermediates where milder surrogates fail.

Industrial-Scale Isothiocyanate and API Manufacturing

Due to its single-step reactivity and minimal organic byproduct generation, thiophosgene is highly effective for the bulk synthesis of isothiocyanates used in agrochemicals and APIs (such as anthelmintic drugs). It eliminates the need for the secondary desulfurizing agents required by carbon disulfide workflows [1].

Corey-Winter Olefination for Strained Alkenes

In the synthesis of complex natural products and highly strained stereospecific alkenes via the Corey-Winter olefination, thiophosgene efficiently converts 1,2-diols into cyclic thionocarbonates. Its high electrophilicity allows these reactions to proceed at lower temperatures compared to TCDI, protecting sensitive functional groups[2].

High-Throughput Combinatorial Synthesis of Thioureas

For library generation in drug discovery, thiophosgene allows for the rapid, high-yield conversion of diverse primary amines into thioureas. Because it only generates volatile HCl as a byproduct, it drastically simplifies purification compared to TCDI, which leaves stoichiometric imidazole residues that complicate high-throughput screening [3].

Physical Description

Thiophosgene appears as a reddish liquid. Boiling point 73.5°C. A severe eye irritant. May severely burn skin on contact. Very toxic by inhalation and by skin absorption.

Color/Form

Reddish liquid
Reddish-yellow liquid

XLogP3

2.4

Boiling Point

163 °F at 760 mm Hg (USCG, 1999)
73.0 °C
73 °C

Density

1.513 at 68 °F (USCG, 1999)
1.508 @ 15 °C

Odor

Sharp choking odor
Malodorous

UNII

067FQP576P

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

463-71-8

Wikipedia

Thiophosgene

Use Classification

Health Hazards -> Corrosives
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Thiophosgene forms from the reaction of carbon tetrachloride with hydrogen sulfide, sulfur, or various sulfides at elevated temperatures.

General Manufacturing Information

Carbonothioic dichloride: ACTIVE

Dates

Last modified: 08-15-2023

High sensitivity of graphdiyne nanoflake toward detection of phosgene, thiophosgene and phosogenoxime; a first-principles study

Sidra Khan, Hasnain Sajid, Khurshid Ayub, Tariq Mahmood
PMID: 32712553   DOI: 10.1016/j.jmgm.2020.107658

Abstract

The sensing properties of 2D carbon materials are well explored for various gaseous analytes, however, the detection of toxic chemicals e.g., phosgene (Ph), thiophosgene (ThP) and phosogenoxime (PhO) are rarely studied. To the best of our literature survey, only a single study is found for the adsorption of phosgene on 2D carbon nanoflake (graphyne). This motivated us to explore the sensitivity of graphdiyne (GDY) nanoflake for the detection of phosgene and couple of its derivatives. Therefore, we have performed a density functional analysis to simulate the comparative interaction between phosgene, thiophosgene and phosogenoxime with graphdiyne nanoflake. The interaction behaviours are estimated by interaction energies, (symmetry adopted perturbation) SAPT0 analysis, (noncovalent interaction index) NCI analysis, molecular orbital analysis, natural bond orbital (NBO) charge transfer and UV-Vis absorption analysis. The obtained results demonstrate the trend in sensitivity of graphdiyne for analytes is PhO@GDY > ThP@GDY > Ph@GDY. The sensible justification for the particular observation is provided by the energy gaps between HOMO and LUMO orbitals in term of %sensitivity. The %sensitivity is in complete accord with the aforementioned trend. In addition, results suggest that graphdiyne based sensor for detecting phosgene and derivatives are better in sensitivity in comparison with already reported graphyne sensor.


One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene

Michael Callingham, Francesca Blum, Grégoire Pavé
PMID: 26360817   DOI: 10.1021/acs.orglett.5b02375

Abstract

A novel, high-yielding, one-step synthesis of 2-chloroquinazolin-4-ols and analogous bicycles from 2-aminoamides using thiophosgene is described. The scope of the reaction includes aminothioamides, amino acids, and fused heterocycle derivatives, furnishing quinazolines, oxazinones, and substituted fused pyrimidine bicycles, respectively. On the basis of observed results with substituted analogues, a mechanism for this transformation is thought to occur via an isothiocyanate intermediate followed by an unexpected chemoselective reaction of thiophosgene on the thiol intermediate.


More protected vibrational states at the dissociation limit of SCCl2

Eduardo Berrios, Susan Pratt, Prabhat Tripathi, Martin Gruebele
PMID: 24033374   DOI: 10.1021/jp404834y

Abstract

Local vibrational coupling models predict that intramolecular vibrational energy redistribution (IVR) is not completely statistical even at the dissociation limit of polyatomic molecules. Thus states protected from IVR and from rapid dissociation form regular progressions and can be assigned vibrational quantum numbers. We previously observed such regular progressions of states in vibrational spectra of the molecule SCCl2, but a discrepancy in the density of such states remained between theory and experiment. Here we show that the gap can be closed by observing and assigning additional vibrational transitions above the dissociation limit of SCCl2, and by carefully analyzing the theoretically expected density of protected states. The newly observed transitions originate from recently assigned and more highly excited vibrational levels in the B̃ electronic state, connecting to the X̃ ground state by different Franck-Condon factors. Based on our analysis of Franck-Condon activity, we conclude that theory and experiment agree within measurement uncertainty. Consistency between theory and experiment implies that even more protected states should be observed for larger molecules, leading to nonstatistical dissociation reactions.


Franck-Condon fingerprinting of vibration-tunneling spectra

Eduardo Berrios, Praveen Sundaradevan, Martin Gruebele
PMID: 23586664   DOI: 10.1021/jp401848p

Abstract

We introduce Franck-Condon fingerprinting as a method for assigning complex vibration-tunneling spectra. The B̃ state of thiophosgene (SCCl2) serves as our prototype. Despite several attempts, assignment of its excitation spectrum has proved difficult because of near-degenerate vibrational frequencies, Fermi resonance between the C-Cl stretching mode and the Cl-C-Cl bending mode, and large tunneling splittings due to the out-of-plane umbrella mode. Hence, the spectrum has never been fitted to an effective Hamiltonian. Our assignment approach replaces precise frequency information with intensity information, eliminating the need for double resonance spectroscopy or combination differences, neither of which have yielded a full assignment thus far. The dispersed fluorescence spectrum of each unknown vibration-tunneling state images its character onto known vibrational progressions in the ground state. By using this Franck-Condon fingerprint, we were able to determine the predominant character of several vibration-tunneling states and assign them; in other cases, the fingerprinting revealed that the states are strongly mixed and cannot be characterized with a simple normal mode assignment. The assigned transitions from vibration-tunneling wave functions that were not too strongly mixed could be fitted within measurement uncertainty by an effective vibration-tunneling Hamiltonian. A fit of all observed vibration-tunneling states will require a full resonance-tunneling Hamiltonian.


On readout of vibrational qubits using quantum beats

Dmytro Shyshlov, Eduardo Berrios, Martin Gruebele, Dmitri Babikov
PMID: 25494748   DOI: 10.1063/1.4903055

Abstract

Readout of the final states of qubits is a crucial step towards implementing quantum computation in experiment. Although not scalable to large numbers of qubits per molecule, computational studies show that molecular vibrations could provide a significant (factor 2-5 in the literature) increase in the number of qubits compared to two-level systems. In this theoretical work, we explore the process of readout from vibrational qubits in thiophosgene molecule, SCCl2, using quantum beat oscillations. The quantum beats are measured by first exciting the superposition of the qubit-encoding vibrational states to the electronically excited readout state with variable time-delay pulses. The resulting oscillation of population of the readout state is then detected as a function of time delay. In principle, fitting the quantum beat signal by an analytical expression should allow extracting the values of probability amplitudes and the relative phases of the vibrational qubit states. However, we found that if this procedure is implemented using the standard analytic expression for quantum beats, a non-negligible phase error is obtained. We discuss the origin and properties of this phase error, and propose a new analytical expression to correct the phase error. The corrected expression fits the quantum beat signal very accurately, which may permit reading out the final state of vibrational qubits in experiments by combining the analytic fitting expression with numerical modelling of the readout process. The new expression is also useful as a simple model for fitting any quantum beat experiments where more accurate phase information is desired.


A refined quartic potential energy surface and large scale vibrational calculations for S0 thiophosgene

Svetoslav Rashev, David C Moule
PMID: 25615683   DOI: 10.1016/j.saa.2014.12.101

Abstract

In this work we present a full 6D quartic potential energy surface (PES) for S0 thiophosgene in curvilinear symmetrized bond-angle coordinates. The PES was refined starting from an ab initio field derived from acc-pVTZ basis set with CCSD(T) corrections for electron correlation. In the present calculations we used our variational method that was recently tested on formaldehyde and some of its isotopomers, along with additional improvements. The lower experimentally known vibrational levels for 35Cl2CS were reproduced quite well in the calculations, which can be regarded as a test for the feasibility of the obtained quartic PES.


Constructing the OCF2O moiety using BrF3

Youlia Hagooly, Shlomo Rozen
PMID: 18693767   DOI: 10.1021/jo801116n

Abstract

A general preparation for aromatic and aliphatic, cyclic as well as linear, symmetric and asymmetric difluoromethylenedioxy derivatives is described. The alcohols were reacted with thiophosgene to give thiocarbonates, which in turn were reacted with BrF3. The fluorination step is complete in seconds with moderate to high yields under mild conditions.


Assignment and extraction of dynamics of a small molecule with a complex vibrational spectrum: thiophosgene

Christof Jung, Howard S Taylor, Edwin L Sibert 3rd
PMID: 16623458   DOI: 10.1021/jp055679d

Abstract

The dispersed fluorescence spectrum of the ground electronic state of thiophosgene, SCCl2, is analyzed in a very complex region of vibrational excitation, 7000-9000 cm(-1). The final result is that most of the inferred excited vibrational levels are assigned in terms of approximate constants of the motion. Furthermore, each level is associated with a rung on a ladder of quantum states on the basis of common reduced dimension fundamental motions. The resulting ladders cannot be identified by any experimental means, and it is the interspersing in energy of their rungs that makes the spectrum complex even after the process of level separation into polyads. Van Vleck perturbation theory is used to create polyad constants of the motion and a spectroscopic Hamiltonian from a potential fitted to experimental data. The eigen functions of this spectroscopic Hamiltonian are rewritten as semiclassical wave functions and transformed to a representation that allows us to analyze and assign the spectra with no other work other than to utilize concepts from nonlinear dynamics.


S(1S) production following electron impact on thiophosgene (Cl2CS)

W Kedzierski, J Borbely, J Mutus, S Amlin, J W McConkey
PMID: 15267844   DOI: 10.1063/1.1697393

Abstract

A special xenon matrix detector has been used to study the production of S(1S) following controlled electron impact on thiophosgene (Cl2CS) targets over an electron energy range from threshold to 400 eV. Time-of-flight spectroscopy has been used to measure S(1S) fragment kinetic energies. Fragments with energies in excess of 1 eV have been observed. The absolute cross section for S(1S) production reaches a maximum of [1.05+/-0.35] x 10(-18) cm2 at approximately 125 eV impact energy. Two different fragmentation processes, involving triplet and singlet excited states of the parent Cl2CS molecule, have been identified.


Transformation of carbon tetrachloride via sulfur and oxygen substitution by Pseudomonas sp. strain KC

T A Lewis, R L Crawford
PMID: 7721711   DOI: 10.1128/jb.177.8.2204-2208.1995

Abstract

Pseudomonas sp. strain KC transforms carbon tetrachloride into carbon dioxide and nonvolatile products, without chloroform as an intermediate. To define the pathway for hydrolysis, nonvolatile products were analyzed. Condensation products containing the carbon atom of carbon tetrachloride as carbonyl and thioxo moieties were identified, indicating the intermediacy of phosgene and thiophosgene in the pathway.


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